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Compound of Interest

Compound Name: (R)-4-Fluorophenylglycine

Cat. No.: B152275

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-4-
Fluorophenylglycine, a non-proteinogenic amino acid of interest in pharmaceutical research
and development. Due to the limited availability of a complete, unified experimental dataset for
this specific enantiomer, this document combines reported data for closely related analogs and
predicted spectral information to offer a valuable reference for researchers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (R)-4-Fluorophenylglycine. It
is important to note that where experimental data for the specific (R)-enantiomer was not
available, data from closely related compounds or predicted values are provided with clear

notation.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic CH (ortho to
~7.40 Doublet of doublets 2H A
Aromatic CH (meta to
~7.15 Doublet of doublets 2H A
~5.20 Singlet 1H a-CH
Variable Broad singlet 3H -NHs*

Note: Predicted values are based on typical chemical shifts for similar aromatic amino acids.
The solvent is assumed to be D20 or DMSO-ds. The amine protons' chemical shift is highly

dependent on the solvent and pH.

« 13
Chemical Shift (8) ppm Assighment
~172 C=0 (Carboxyl)
~163 (d, 2JCF = 245 Hz) C-F
~131 (d, 3JCF = 8 Hz) Aromatic CH (ortho to F)
~129 (d, 4JCF = 3 Hz) Aromatic C (ipso to amino acid)
~116 (d, 2JCF = 22 Hz) Aromatic CH (meta to F)
~57 a-CH

Note: Predicted values are based on known chemical shifts and fluorine coupling constants for
4-fluoro-substituted aromatic rings. The large one-bond C-F coupling constant (1JCF) and

smaller multi-bond couplings are characteristic features.

Table 3: FT-IR Spectroscopic Data (Typical for Amino
Acids)
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid),

3400-2500 Broad, Strong _
N-H stretch (amine)

~1700 Strong C=0 stretch (carboxylic acid)
~1600 Medium N-H bend (amine)
~1510 Strong Aromatic C=C stretch
~1230 Strong C-F stretch

) Aromatic C-H out-of-plane
~830 Medium

bend (para-substituted)

Note: The infrared spectrum of amino acids can be complex due to zwitterionic character in the
solid state. The presence of the C-F bond introduces a characteristic strong absorption.

Table 4: Mass Spectrometry Data

miz lon

170.0617 [M+H]* (Calculated for CsHsFNO2)
169.0539 [M]* (Calculated for CsHsFNO2)
124.0508 [M-COOH]*

Note: The molecular formula of (R)-4-Fluorophenylglycine is CsHsFNO2 and its molecular
weight is 169.15 g/mol .[1] The mass spectrometry data would typically show the protonated
molecule [M+H]* in ESI-MS. Fragmentation may lead to the loss of the carboxylic acid group.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical environment of the hydrogen and carbon atoms in the
molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of (R)-4-Fluorophenylglycine in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-de). The choice of solvent can
affect the chemical shifts, particularly for exchangeable protons (amine and carboxylic acid).
For protein NMR, concentrations of 0.1-3 mM are often used.[2]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters
include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate
number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton
decoupling. Due to the low natural abundance of 13C, a larger number of scans and a longer
acquisition time are typically required.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to an
internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational
frequencies.

Methodology:
o Sample Preparation (Solid Sample):

o KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium
bromide (KBr) powder (100-200 mg).[3] Press the mixture into a thin, transparent pellet
using a hydraulic press.[3]
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o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal and apply pressure to ensure good contact.[3]

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the empty sample holder or pure KBr pellet is recorded first and
automatically subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the different
functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of (R)-4-Fluorophenylglycine in a suitable
solvent (e.g., methanol, acetonitrile/water). For complex mixtures, prior separation by liquid
chromatography may be necessary.

 Instrumentation: Employ a mass spectrometer, commonly coupled with a liquid
chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization
technique for amino acids.

o Data Acquisition:

o Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of
the parention (e.g., [M+H]").

o Tandem MS (MS/MS): To obtain structural information, the parent ion can be selected and
fragmented to produce a product ion spectrum.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions.

Workflow and Pathway Visualizations

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/product/b152275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

The following diagrams illustrate the general workflow for spectroscopic analysis and a
conceptual pathway for its application in drug development.
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Caption: General workflow for the spectroscopic analysis of (R)-4-Fluorophenyliglycine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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